

A Technical Guide to Phenyl-d5 Isocyanate for Laboratory Applications

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Compound of Interest

Compound Name: Phenyl-d5 isocyanate

Cat. No.: B1357203

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Phenyl-d5 isocyanate**, a crucial reagent for derivatization in analytical chemistry, particularly in mass spectrometry-based applications. This document outlines its commercial availability, key quantitative specifications, and a detailed experimental protocol for its use in laboratory settings.

Commercial Suppliers and Quantitative Data

Phenyl-d5 isocyanate is a deuterated analog of phenyl isocyanate, widely used as a derivatization agent to enhance the analytical detection of compounds containing primary and secondary amine functional groups. Several commercial suppliers offer this reagent for laboratory use. The following table summarizes the key quantitative data for **Phenyl-d5 isocyanate** available from prominent suppliers.

Supplier	Product Name	CAS Number	Molecular Weight (g/mol)	Chemical Purity	Isotopic Purity (atom % D)
Sigma-Aldrich	Phenyl-d5 isocyanate	83286-56-0	124.15	≥98%	98 atom % D[1]
Cambridge Isotope Laboratories, Inc.	Phenyl isocyanate (phenyl-D ₅ , 98%)	83286-56-0	124.15	98%[2]	Not specified
Clearsynth	Phenyl Isocyanate-d5	83286-56-0	124.15	Not specified	Not specified[1]
Santa Cruz Biotechnology	Phenyl-d5 isocyanate	83286-56-0	124.15	Not specified	Not specified
Eurisotop	PHENYL ISOCYANATE (PHENYL-D ₅ , 98%)	83286-56-0	124.15	98%[3]	Not specified

Core Applications in Research and Development

Phenyl-d5 isocyanate serves as a valuable tool in various research and development areas, primarily due to its ability to introduce a stable isotope label onto analytes. This labeling facilitates accurate quantification and identification using mass spectrometry.

Key applications include:

- **Proteomics and Peptide Quantification:** Derivatization of the N-terminus of peptides with **Phenyl-d5 isocyanate** allows for the relative and absolute quantification of proteins and peptides in complex biological samples.
- **Metabolomics:** It is used for the analysis of amine-containing metabolites. Derivatization enhances their chromatographic separation and mass spectrometric detection.[4][5][6]

- **Drug Development:** In the synthesis of labeled internal standards for pharmacokinetic and drug metabolism studies.
- **Organic Synthesis:** As a deuterated building block in the synthesis of complex molecules for various research purposes.

Experimental Protocol: Derivatization of Primary and Secondary Amines for LC-MS Analysis

This protocol provides a general procedure for the derivatization of analytes containing primary or secondary amine groups with **Phenyl-d5 isocyanate** for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). This method is adapted from established protocols for similar derivatizing agents like phenyl isothiocyanate (PITC).^{[4][5][6]}

Materials:

- **Phenyl-d5 isocyanate**
- Analyte solution (e.g., peptide digest, metabolite extract)
- Derivatization buffer: A freshly prepared solution of 5% (v/v) pyridine in a suitable organic solvent like acetonitrile or a mixture of acetonitrile and water.
- Quenching solution: A solution to consume excess **Phenyl-d5 isocyanate**, such as a solution of a primary amine (e.g., butylamine) or hydroxylamine.
- LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

- **Sample Preparation:**
 - Ensure the sample is free of interfering substances. Solid-phase extraction (SPE) or other cleanup methods may be necessary.
 - The sample should be dissolved in a compatible solvent. If the sample is aqueous, it may need to be dried and reconstituted in the derivatization buffer.

- Derivatization Reaction:
 - To your analyte solution, add an excess of **Phenyl-d5 isocyanate** solution (e.g., 10-20 μL of a 5 mg/mL solution in acetonitrile). The exact amount should be optimized based on the concentration of the analyte.
 - Add the derivatization buffer to the reaction mixture.
 - Vortex the mixture gently to ensure homogeneity.
 - Incubate the reaction at a controlled temperature (e.g., room temperature or slightly elevated, 37-50°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically for each analyte.
- Quenching the Reaction:
 - After the incubation period, add the quenching solution to the reaction mixture to consume any unreacted **Phenyl-d5 isocyanate**.
 - Allow the quenching reaction to proceed for a short period (e.g., 10-15 minutes) at room temperature.
- Sample Dilution and Analysis:
 - Dilute the derivatized sample with an appropriate solvent (e.g., the initial mobile phase of your LC method) to a suitable concentration for LC-MS analysis.
 - Inject the diluted sample into the LC-MS system.

LC-MS Parameters (Example):

- Column: A reversed-phase C18 column is typically suitable for separating the derivatized analytes.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from low to high organic content (Mobile Phase B) should be developed to achieve optimal separation.
- Mass Spectrometry: Use a mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) and detection mode (e.g., selected ion monitoring - SIM, or tandem mass spectrometry - MS/MS) to detect and quantify the derivatized analytes. The specific mass transitions for the derivatized analytes will need to be determined.

Visualizing the Workflow and Applications

To better illustrate the experimental process and the utility of **Phenyl-d5 isocyanate**, the following diagrams are provided.

Caption: Experimental workflow for amine derivatization using **Phenyl-d5 isocyanate**.

Caption: Applications and benefits of **Phenyl-d5 isocyanate** in research.

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